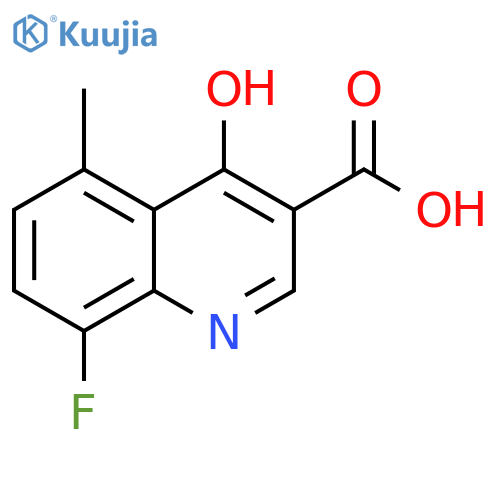

Cas no 1065094-00-9 (8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid)

1065094-00-9 structure

商品名:8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid

CAS番号:1065094-00-9

MF:C11H8FNO3

メガワット:221.184526443481

CID:5230328

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid

-

- インチ: 1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

- InChIKey: XQHNMRCTIJXQPU-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C(C)C=CC=2F)C(O)=C(C(O)=O)C=1

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC110068-250mg |

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid |

1065094-00-9 | 250mg |

£160.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580395-250mg |

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid |

1065094-00-9 | 98% | 250mg |

¥1792.00 | 2024-08-09 |

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1065094-00-9 (8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量